molecular formula C12H7NO6S B1597376 Naphthalic anhydride, 4-amino-3-sulfo- CAS No. 6357-99-9

Naphthalic anhydride, 4-amino-3-sulfo-

Cat. No.: B1597376
CAS No.: 6357-99-9
M. Wt: 293.25 g/mol
InChI Key: KQVXGBGHGOIFMG-UHFFFAOYSA-N
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Description

4-Amino-3-sulfo-naphthalic anhydride is a functionalized derivative of 1,8-naphthalic anhydride, a bicyclic aromatic compound widely used in pharmaceuticals, dyes, and advanced materials. The amino (-NH₂) and sulfonic acid (-SO₃H) groups at the 4- and 3-positions, respectively, enhance its reactivity and solubility, making it valuable in coupling reactions (e.g., azo dye synthesis) and as a precursor for bioactive molecules . Its synthesis typically involves sulfonation and amination of 1,8-naphthalic anhydride, though specific pathways are less documented compared to simpler derivatives like 4-amino-1,8-naphthalic anhydride .

Properties

CAS No.

6357-99-9

Molecular Formula

C12H7NO6S

Molecular Weight

293.25 g/mol

IUPAC Name

8-amino-2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-7-sulfonic acid

InChI

InChI=1S/C12H7NO6S/c13-10-5-2-1-3-6-9(5)7(12(15)19-11(6)14)4-8(10)20(16,17)18/h1-4H,13H2,(H,16,17,18)

InChI Key

KQVXGBGHGOIFMG-UHFFFAOYSA-N

SMILES

C1=CC2=C3C(=C1)C(=O)OC(=O)C3=CC(=C2N)S(=O)(=O)O

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)OC(=O)C3=CC(=C2N)S(=O)(=O)O

Other CAS No.

6357-99-9

Origin of Product

United States

Scientific Research Applications

Applications in the Dye Industry

2.1 Precursor for Azo Dyes

One of the primary uses of naphthalic anhydride, 4-amino-3-sulfo-, is as a precursor for the synthesis of azo dyes. These dyes are characterized by their vibrant colors and are widely used in textiles, plastics, and food coloring. The compound's ability to react with diazonium salts facilitates the formation of azo linkages, which are crucial for dye stability and color intensity .

2.2 Fluorescent Dyes

The compound is also utilized in the production of fluorescent dyes, which are essential in various applications including:

  • Biological Imaging : Fluorescent dyes derived from naphthalic anhydride are used in microscopy and flow cytometry to label biological specimens.
  • Industrial Water Tracing : It serves as a fluorescent tracer in industrial water systems to detect leaks and monitor water quality .

Case Studies

3.1 Industrial Water Systems

A study demonstrated the effectiveness of fluorescent compounds derived from naphthalic anhydride in detecting hydraulic losses in industrial water systems. The compounds were synthesized and tested for stability, confirming their utility as inert indicators . The findings highlighted that these fluorescent tracers could reliably indicate leaks without interfering with the water's chemical composition.

3.2 Synthesis of Azo Dyes

Research has shown that naphthalic anhydride, 4-amino-3-sulfo-, can be successfully coupled with various diazonium salts to produce a range of azo dyes with different chromatic properties. For instance, one study reported synthesizing a series of azo compounds that exhibited excellent solubility and stability in aqueous solutions, making them suitable for textile applications .

Comparison with Similar Compounds

Sulfonated Naphthalic Anhydrides

Compound Substituents Key Properties Applications References
4-Amino-3-sulfo-naphthalic anhydride 4-NH₂, 3-SO₃H High polarity, water solubility; reactive in diazo coupling Dyes, pharmaceuticals
3-Sulfo-naphthalic anhydride 3-SO₃H Melting point: 279–280°C; forms stable salts (e.g., sodium aniline salt) Sulfonation reactions, intermediates
4-Chloro-3-sulfo-naphthalic anhydride 4-Cl, 3-SO₃H Melting point: 216–217°C; forms sulfonyl chloride derivatives (m.p. 180–181°C) Agrochemical synthesis
3,4-Disulfo-naphthalic anhydride 3-SO₃H, 4-SO₃H High thermal stability (m.p. >350°C); disodium salt forms Polymer additives

Key Findings :

  • The sulfonic acid group at the 3-position increases water solubility and reactivity in electrophilic substitution reactions. However, disubstitution (3,4-diSO₃H) reduces versatility due to steric hindrance .
  • Chloro-substituted analogs (e.g., 4-Cl-3-SO₃H) exhibit lower melting points and higher reactivity in nucleophilic displacement reactions compared to amino derivatives .

Amino-substituted Naphthalic Anhydrides

Compound Substituents Key Properties Applications References
4-Amino-1,8-naphthalic anhydride 4-NH₂ Melting point: ~214°C; forms diazonium salts for azo dyes Fluorescent dyes, sensors
2-Amino-1,8-naphthalic anhydride 2-NH₂ Lower polarity than 4-amino isomer; separable via gradient chromatography Organic electronics
4-Amino-3-nitro-naphthalic anhydride 4-NH₂, 3-NO₂ Electron-withdrawing nitro group enhances stability in acidic media Explosives, corrosion inhibitors

Key Findings :

  • Positional isomerism (e.g., 4-amino vs. 2-amino) significantly affects polarity and separation efficiency. For example, 4-amino-1,8-naphthalic anhydride elutes earlier than its 2-amino counterpart in dichloromethane-methanol gradients .
  • Nitro groups (e.g., 3-NO₂) improve thermal stability but reduce solubility in polar solvents compared to sulfonic acid derivatives .

Key Findings :

  • Sulfonic acid groups enhance bioavailability by improving water solubility, critical for in vivo applications. However, carborane clusters (e.g., in 3-carboranyl derivatives) offer unique advantages in radiation therapy .
  • Thiourea derivatives exhibit superior antitumor activity compared to unmodified naphthalic anhydrides, likely due to enhanced DNA binding .

Spectroscopic and Reactivity Comparison

  • FTIR: The anhydride carbonyl peaks (asym. ~1706 cm⁻¹, sym. ~1658 cm⁻¹) are consistent across derivatives. Amino groups show N-H stretches at ~3438 cm⁻¹, while sulfonic acid groups exhibit S=O stretches at 1180–1250 cm⁻¹ .
  • UV-Vis: 4-Amino-3-sulfo derivatives display redshifted absorption compared to non-sulfonated analogs due to electron-withdrawing effects .
  • Reactivity: Sulfonic acid groups facilitate electrophilic substitution at the 1-position, whereas amino groups enable diazotization for azo dye synthesis .

Preparation Methods

Sulfonation of 4-Amino-1,8-Naphthalimides in Inert Solvent Media

Process Overview:

  • The sulfonation is performed by dissolving 4-amino-1,8-naphthalimide derivatives in an inert solvent such as o-dichlorobenzene, toluene, or kerosene, which are stable and liquid between 20°C and 130°C.
  • Chlorosulfonic acid is added portionwise to the cooled solution (20–40°C) under stirring.
  • After complete addition, the mixture is heated to 100–125°C and maintained for several hours to complete sulfonation.
  • The reaction mixture is then quenched by drowning into water, followed by steam distillation to remove the solvent.
  • The product is isolated by filtration and salted out using inorganic salts like potassium chloride or sodium sulfite.

Key Experimental Data:

Example Starting Amine Substituent Solvent Temp. Addition (°C) Temp. Heating (°C) Duration (hours) Yield/Remarks
1 N-p-tolyl o-Dichlorobenzene 30–40 ~120 15 Product identical to that from simultaneous sulfonation and reduction
2 N-n-butyl o-Dichlorobenzene 25–30 105 14 Product identical to that from simultaneous sulfonation and reduction

This method ensures selective sulfonation mainly at the naphthalene nucleus even with aromatic substitutions on the imide nitrogen, yielding 4-amino-3-sulfo-1,8-naphthalimides with good purity and ease of separation from impurities.

Reduction of 4-Nitro-1,8-Naphthalic Anhydride Followed by Sulfonation

Stepwise Synthesis:

  • Reduction: Commercial 3-nitro-1,8-naphthalic anhydride is reduced to 4-amino-1,8-naphthalic anhydride using either:

    • Classical stannous chloride in acidic medium, or
    • Flow hydrogenation using a 10% Pd/C catalyst under mild conditions (40°C, 10 bar H2), which offers higher yield and simpler work-up.
  • Sulfonation: The resulting 4-amino-1,8-naphthalic anhydride is treated with fuming sulfuric acid at 50°C.

  • Isolation: After sulfonation, the mixture is neutralized with aqueous potassium chloride to precipitate the potassium salt of 4-amino-3-sulfo-1,8-naphthalic anhydride.

Yields and Physical Data:

  • The sulfonation of 1,8-naphthalic anhydride at 120°C yields the 3-sulfo derivative with 96% yield.
  • The potassium salt precipitate is isolated by filtration and washing, exhibiting high purity and melting points above 250°C.

Advantages:

  • The flow hydrogenation method improves efficiency and scalability.
  • The sulfonation step at moderate temperature ensures selective sulfonic acid group introduction without over-sulfonation or degradation.

Improved Amination and Sulfonation via 4-Halogeno-1,8-Naphthalic Anhydrides

Innovative Process:

  • Start with 4-halogeno-1,8-naphthalic acid anhydrides (chloro or bromo derivatives).
  • React these with primary aliphatic, cycloaliphatic, or heterocyclic amines in solvents like water, glacial acetic acid, or aprotic solvents (dimethylsulfoxide, N-methylpyrrolidone, dimethylformamide) at 50–150°C.
  • The intermediate 4-halo-naphthalimide is then treated with ammonia in aqueous or alcoholic media at 120–200°C to replace the halogen with an amino group.
  • Optional sulfonation is performed afterward to introduce the sulfonic acid group at the 3-position.

Benefits:

  • This method avoids the use of expensive and hazardous oxidants like potassium bichromate.
  • It simplifies the process with fewer steps and better yields.
  • The reaction conditions are milder and more cost-effective for industrial applications.

Summary Table of Reaction Conditions:

Step Reagents/Conditions Temperature Range (°C) Solvent Examples Notes
Amination of 4-halogeno-anhydride Primary amines, hydrazines 50–150 Water, acetic acid, DMSO, DMF Formation of 4-halo-naphthalimide
Halogen substitution Ammonia in water/alcohol 120–200 Water, aliphatic alcohols Conversion to 4-amino-naphthalimide
Sulfonation (optional) Sulfonating agents (e.g., chlorosulfonic acid) Variable Often inert solvents or neat Introduction of sulfonic acid group

This improved process is widely recognized for preparing 4-amino-3-sulfo-1,8-naphthalimides with high efficiency and purity.

Additional Notes on Aminoethylation and Salt Formation (Related Compounds)

  • For derivatives such as N-(2-aminoethyl)-4-amino-3,6-disulfo-1,8-naphthalimide dipotassium salt, the synthesis involves:

    • Formation of the naphthalimide core by condensation of naphthalic anhydride with amines.
    • Sulfonation using sulfuric or chlorosulfonic acid to introduce sulfo groups.
    • Aminoethylation by reaction with ethylenediamine.
    • Neutralization with potassium hydroxide to form dipotassium salts.
  • These reactions involve typical oxidation, reduction, and substitution steps using reagents like potassium permanganate, sodium borohydride, alkyl halides, or acyl chlorides under controlled conditions.

Summary Table of Preparation Methods

Method Starting Material Key Reagents & Conditions Advantages Yield/Remarks
Sulfonation in inert solvent 4-Amino-1,8-naphthalimide derivatives Chlorosulfonic acid, o-dichlorobenzene, 20–125°C Selective sulfonation, easy isolation High purity, reproducible
Reduction + Sulfonation 3-Nitro-1,8-naphthalic anhydride SnCl2/H2 flow reduction, fuming sulfuric acid Efficient, scalable flow hydrogenation ~96% yield for sulfonation
Amination of 4-halogeno-anhydrides 4-Halogeno-1,8-naphthalic anhydride Amines, ammonia, aprotic solvents, 50–200°C Simplified, avoids hazardous oxidants Improved industrial applicability
Aminoethylation and salt formation (related) Naphthalic anhydride + amines Sulfuric acid, ethylenediamine, KOH Multi-functional derivatives Used for advanced derivatives

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